molecular formula C19H23ClN2O3S B5008169 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide

Cat. No.: B5008169
M. Wt: 394.9 g/mol
InChI Key: GBDAOEUQJZCOQR-UHFFFAOYSA-N
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Description

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzyl chloride with 4-chlorophenyl sulfone to form benzyl 4-chlorophenyl sulfone . This intermediate is then reacted with N-(2-methylpropyl)acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specialized equipment and reagents to control the reaction environment.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various benzyl or chlorophenyl derivatives.

Scientific Research Applications

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can interact with enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-15(2)12-21-19(23)14-22(13-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDAOEUQJZCOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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